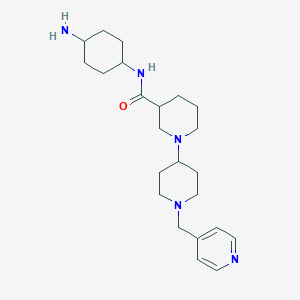![molecular formula C18H19NO B5437046 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5437046.png)
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with a complex structure that has been extensively studied in recent years. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The synthesis of this compound is a complex process that requires specialized knowledge and techniques. This compound has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
科学研究应用
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用机制
The mechanism of action of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to interact with various molecular targets, including enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory properties, which may reduce inflammation and pain. Additionally, it has been shown to exhibit anticancer properties, which may inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of biological activities, which makes it a useful tool for studying various biological processes. Another advantage is that it is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain applications. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
未来方向
There are several future directions for research on 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and molecular targets, which may provide insights into its biological activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to determine its potential toxicity and side effects, which may inform its use in clinical applications. Finally, future research may focus on the development of new synthetic methods for this compound, which may improve its accessibility and usefulness in scientific research.
合成方法
The synthesis of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves several steps. The first step is the condensation of 2-methylbenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. This reaction yields 1-(2-methylphenyl)-2-cyclohexen-1-one. The second step involves the reduction of the double bond in the cyclohexenone ring using a reducing agent such as sodium borohydride. This reaction yields 1-(2-methylphenyl)-2-cyclohexanol. The third step involves the acetylation of the alcohol group using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields this compound.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-18(20)19-12-6-10-15-8-4-5-11-17(15)19/h2-5,7-9,11H,6,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOJEBABSSIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

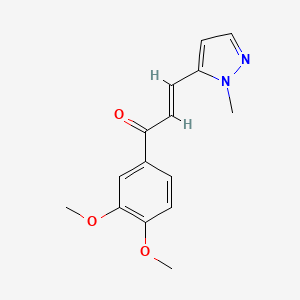
![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)
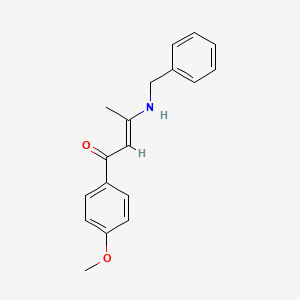
![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)

![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)
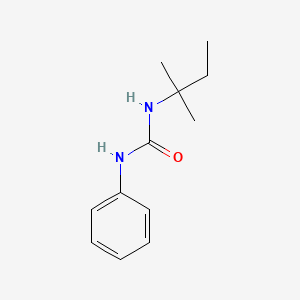
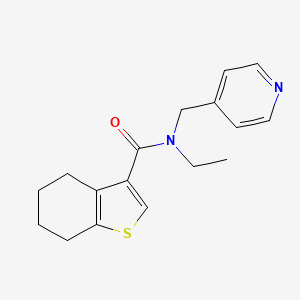
![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5437027.png)
